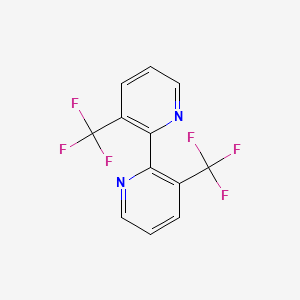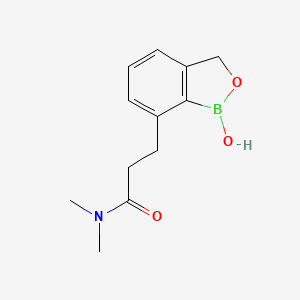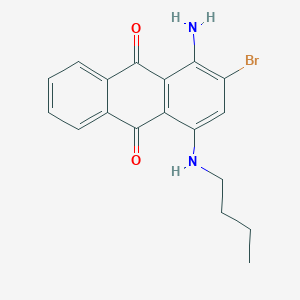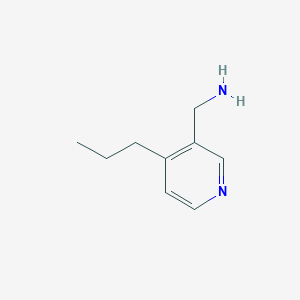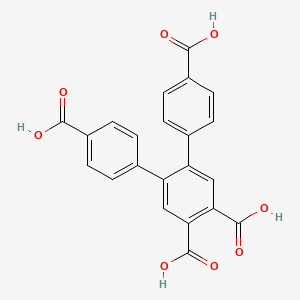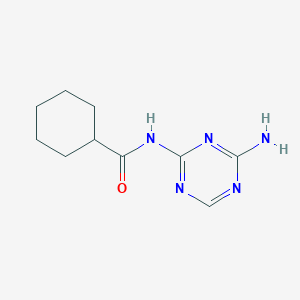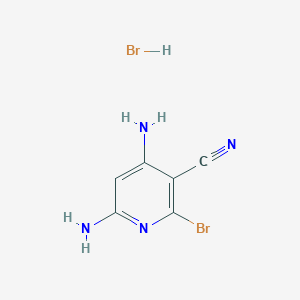
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a benzylsulfanyl group and two chlorine atoms attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzyl mercaptan. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of one of the chlorine atoms with the benzylsulfanyl group. The reaction is typically conducted in an organic solvent, such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., acetonitrile).
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated triazine derivatives.
Scientific Research Applications
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells, disrupting their metabolic processes and leading to cell death.
Comparison with Similar Compounds
2-(Benzylsulfanyl)-4,6-dichloro-1,3,5-triazine can be compared with other similar compounds, such as:
2-(Benzylsulfanyl)-1,3,5-triazine: Lacks the chlorine atoms, which may result in different reactivity and biological activity.
4,6-Dichloro-1,3,5-triazine: Lacks the benzylsulfanyl group, which may affect its solubility and interaction with biological targets.
2-(Benzylsulfanyl)-4-chloro-1,3,5-triazine: Contains only one chlorine atom, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the benzylsulfanyl group and the two chlorine atoms, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
25713-57-9 |
|---|---|
Molecular Formula |
C10H7Cl2N3S |
Molecular Weight |
272.15 g/mol |
IUPAC Name |
2-benzylsulfanyl-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C10H7Cl2N3S/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
DMEZLIQUTNGCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



